(+)-Biotin-SLC-NHS Ester

説明

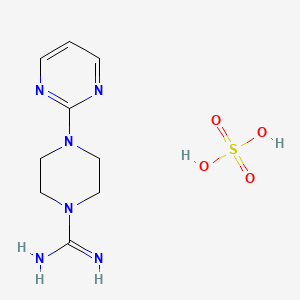

“(+)-Biotin-SLC-NHS Ester” is a chemical compound with the formula C25H40N4O6S . It is used in scientific research, particularly in proteomics . The compound is membrane-permeable, which allows it to be used for intracellular labeling .

Molecular Structure Analysis

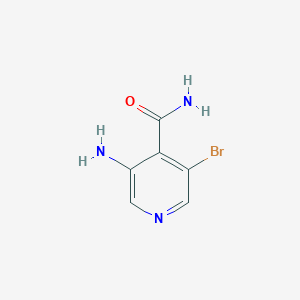

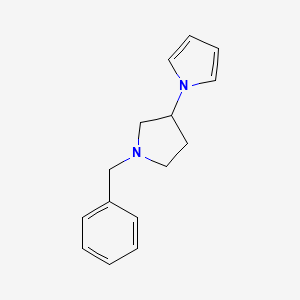

The molecular structure of “(+)-Biotin-SLC-NHS Ester” is quite complex. It contains a total of 78 bonds, including 38 non-H bonds, 5 multiple bonds, 18 rotatable bonds, 5 double bonds, 3 five-membered rings, 1 eight-membered ring, 1 secondary amide (aliphatic), 1 urea (-thio) derivative, 1 hydroxylamine (aliphatic), 1 sulfide, and 1 tetrahydro-thiophene .科学的研究の応用

Protein Interaction Studies

Biotin-C10-NHS Ester is utilized to study protein interactions with various biological molecules. This includes protein-polysaccharide, protein-protein, protein-nucleic acid, and protein-ligand interactions. The compound’s ability to biotinylate proteins allows researchers to form preformed complexes for detailed analysis .

Enzyme-Linked Immunosorbent Assay (ELISA)

The compound is used to biotinylate antibodies for ELISA, enhancing the detection sensitivity of the assay. For instance, it has been used to biotinylate Hyb 246-4 for surfactant protein D ELISA .

Affinity Chromatography

Biotin-C10-NHS Ester is employed in affinity chromatography to biotinylate proteins, which can then be detected using avidin or streptavidin-coated columns. This method is valuable for purifying proteins or peptides from complex mixtures .

Western Blot and FACS

In Western Blot and Fluorescence-Activated Cell Sorting (FACS), biotinylated probes maintain biological activity and are detected through their strong binding to avidin or streptavidin. This application is crucial for protein identification and cell sorting based on surface markers .

Microbial Cell Factories

The construction of microbial cell factories for the production of biotin involves the use of Biotin-C10-NHS Ester. Microorganisms like Bacillus subtilis and Escherichia coli can synthesize biotin, which has applications in food additives and biomedicine .

Intracellular Labeling

Biotin-C10-NHS Ester is also used for intracellular labeling, allowing researchers to track the movement and localization of proteins within cells. This application is significant for understanding cellular processes and protein functions .

Bioconjugation Techniques

The compound’s reactivity towards aliphatic amines is exploited in bioconjugation techniques. It forms stable amide bonds with lysine ε-amino groups in proteins, enabling the covalent attachment of various molecules for further analysis .

将来の方向性

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O6S/c30-20(12-9-8-11-19-24-18(17-36-19)27-25(34)28-24)26-16-10-6-4-2-1-3-5-7-13-23(33)35-29-21(31)14-15-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPJBFGUGLWLPE-JXQFQVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Biotin-SLC-NHS Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)

![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)

![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)